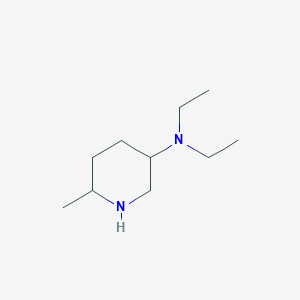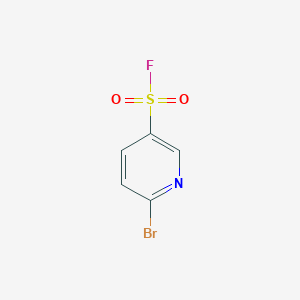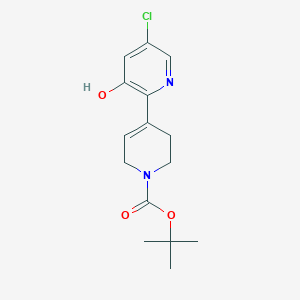
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C10H13ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chlorinated pyridine ring, and a tetrahydropyridine moiety.
準備方法
The synthesis of tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-hydroxypyridine and tert-butyl carbamate.
Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group on the pyridine ring.
Formation of Intermediate: The deprotonated intermediate is then reacted with a suitable electrophile, such as tert-butyl chloroformate, to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
化学反応の分析
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
科学的研究の応用
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the tetrahydropyridine moiety.
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)piperidine-1-carboxylate: Similar structure but contains a piperidine ring instead of a tetrahydropyridine ring.
tert-Butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxamide: Similar structure but contains a carboxamide group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H19ClN2O3 |
|---|---|
分子量 |
310.77 g/mol |
IUPAC名 |
tert-butyl 4-(5-chloro-3-hydroxypyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H19ClN2O3/c1-15(2,3)21-14(20)18-6-4-10(5-7-18)13-12(19)8-11(16)9-17-13/h4,8-9,19H,5-7H2,1-3H3 |
InChIキー |
BQBNJORVYNASBC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=N2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


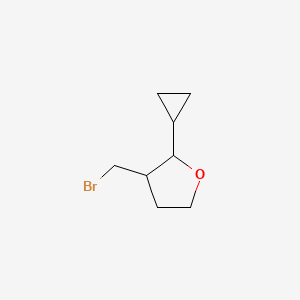
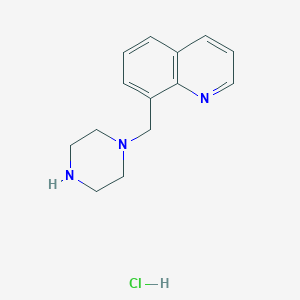


amine](/img/structure/B13189429.png)
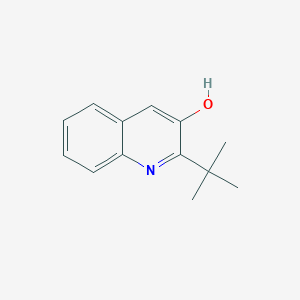
![4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13189449.png)
![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13189450.png)
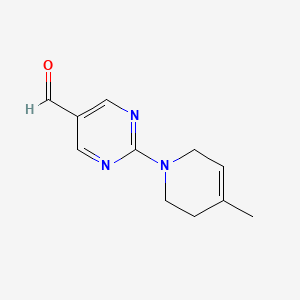
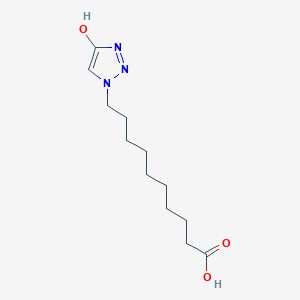
![6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13189457.png)
![[2-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B13189465.png)
